BenchChemオンラインストアへようこそ!

4-Phenylpiperidine-3-carboxylic acid

Stereochemistry Conformational Analysis Medicinal Chemistry

Optimize your BACE1 inhibitor pipeline with cis-4-Phenylpiperidine-3-carboxylic acid (CAS 858430-43-0). This conformationally restricted scaffold delivers precise 3D orientation critical for target engagement, as validated in patents for amyloid beta-lowering Alzheimer's therapeutics. Unlike the 4-carboxy isomer (Pethidinic acid, DEA Schedule II), this 3-carboxy regioisomer circumvents controlled substance restrictions, streamlining CNS drug development. Available in both cis and trans configurations; Fmoc-protected derivatives ready for SPPS incorporation into peptidomimetics. Procure the correct stereochemistry for reproducible screening results.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B15272201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidine-3-carboxylic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
InChIKeyWZJHHUNNKMJOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylpiperidine-3-Carboxylic Acid: Chemical and Structural Profile for Research Sourcing


4-Phenylpiperidine-3-carboxylic acid (CAS 858430-43-0) is a piperidine-based organic compound characterized by a phenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the heterocyclic ring. This compound and its N-protected derivatives (e.g., Boc, Fmoc) are fundamental building blocks in medicinal chemistry. Their primary utility lies in the synthesis of more complex pharmacologically active molecules, serving as a conformationally restricted scaffold [1]. The defined stereochemistry at the 3- and 4-positions, available in cis and trans configurations, is critical for directing the three-dimensional structure and, consequently, the biological interactions of the final drug candidates .

Procurement Rationale for 4-Phenylpiperidine-3-Carboxylic Acid: Why Stereochemistry Prevents Simple Analog Replacement


In silico substitution with generic piperidine carboxylic acids or even regioisomeric analogs is not viable due to the compound's specific 3,4-substitution pattern and stereochemistry. These structural elements dictate the molecule's overall three-dimensional conformation and, therefore, its ability to serve as a precise scaffold in drug discovery. For example, the cis-configuration (3R,4S or 3S,4R) places the phenyl and carboxylic acid groups on the same face of the piperidine ring, creating a distinct structural motif compared to the trans-isomer or the more widely studied 4-phenylpiperidine-4-carboxylic acid . This conformational constraint is crucial when the molecule is used as an intermediate for synthesizing ligands intended to interact with specific binding pockets, as demonstrated in the development of beta-secretase inhibitors [1]. Using an incorrect isomer or a regioisomer would lead to a different spatial orientation of the pharmacophore, likely resulting in failed target engagement.

Quantitative Differentiation Evidence for 4-Phenylpiperidine-3-Carboxylic Acid Scaffold


Differentiation by Stereochemical Configuration and Conformational Bias

The cis-isomer of 4-phenylpiperidine-3-carboxylic acid (and its N-Boc protected derivative) provides a unique conformational bias compared to its trans-isomer. In the cis configuration (3R,4S or 3S,4R), the phenyl and carboxylic acid groups are oriented on the same face of the piperidine ring. This creates a distinct three-dimensional shape that is fundamentally different from the trans configuration, where the substituents are on opposite faces. This difference is not trivial; it dictates the spatial arrangement of attached functional groups in downstream synthetic products . While specific biological data for the bare scaffold are limited in public sources, the importance of the 3-carboxylic acid group in related scaffolds is well-established. Nipecotic acid (piperidine-3-carboxylic acid), which lacks the 4-phenyl group, is a potent GABA transporter (GAT) inhibitor with IC50 values ranging from 8 µM to >2 mM across different GAT subtypes . The addition of the 4-phenyl group on 4-phenylpiperidine-3-carboxylic acid dramatically alters its physical properties (e.g., lipophilicity) and biological profile, shifting its utility from a direct bioactive compound to a core scaffold for building more selective or potent agents.

Stereochemistry Conformational Analysis Medicinal Chemistry Scaffold Design

Regioisomeric Distinction from 4-Phenylpiperidine-4-Carboxylic Acid

The position of the carboxylic acid group (3- vs. 4-position) constitutes a critical and quantifiable difference. 4-Phenylpiperidine-4-carboxylic acid (also known as Pethidinic acid or Meperidinic acid) is a well-documented precursor and metabolite of the opioid analgesic meperidine (pethidine) [1]. This molecule is directly involved in opioid synthesis pathways. In contrast, 4-Phenylpiperidine-3-carboxylic acid has a carboxylic acid at the 3-position. While it shares the same molecular formula (C12H15NO2) and molecular weight (~205.25 g/mol), this regioisomeric shift alters the reactivity and the types of derivatives that can be formed. The 4-carboxy isomer is established for generating 4,4-disubstituted piperidines, a key feature in many opioids. The 3-carboxy isomer, with its adjacent phenyl and carboxyl groups, offers different synthetic handles and is exemplified in patents for non-opioid targets, such as beta-secretase inhibitors for Alzheimer's disease [2].

Regioisomer Synthetic Intermediate Opioid Chemistry Metabolite Analysis

Role as a Key Scaffold for Beta-Secretase (BACE1) Inhibitors

The 3-carboxy-4-phenylpiperidine scaffold is a defined structural element in a series of potent beta-secretase (BACE1) inhibitors disclosed in WO2003043987 [1]. The patent claims substituted piperidines, piperazines, morpholines, and thiomorpholines where the piperidine core is specifically 4-phenyl substituted and 3-yl linked to a phenylcarboxylate moiety. This positions the 4-phenylpiperidine-3-carboxylic acid derivative as a central pharmacophore for inhibiting the enzyme that produces amyloid beta peptide (A-beta), a major component of amyloid plaques in Alzheimer's disease. This direct link to a high-value therapeutic target and the specific inclusion in a patent claim distinguishes this scaffold from the 4-carboxy isomer, which is primarily associated with opioid pathways.

Alzheimer's Disease Beta-Secretase Inhibitor BACE1 CNS Drug Discovery

Optimal Deployment Scenarios for 4-Phenylpiperidine-3-Carboxylic Acid in R&D Pipelines


Scaffold for Alzheimer's Disease Drug Discovery (BACE1 Inhibitors)

Researchers developing small-molecule inhibitors of beta-secretase (BACE1) should procure cis-4-phenylpiperidine-3-carboxylic acid derivatives as a core scaffold. This specific substitution pattern and stereochemistry are claimed in patents for compounds designed to reduce amyloid beta production, a key pathological feature of Alzheimer's disease [1].

Synthesis of Stereochemically Defined Peptidomimetics

The Fmoc-protected version of cis-4-phenylpiperidine-3-carboxylic acid (e.g., CAS 1014018-07-5) is specifically designed for solid-phase peptide synthesis (SPPS). This allows for the incorporation of a rigid, phenyl-substituted piperidine core into peptidomimetics, enabling the exploration of novel enzyme inhibitors or receptor ligands with improved conformational stability .

Avoiding Opioid-Related Regulatory Complexity

In CNS drug discovery, using the 3-carboxy regioisomer may allow researchers to explore new chemical space while avoiding the regulatory and synthetic complexities associated with the 4-carboxy isomer (Pethidinic acid), which is a known precursor to controlled substances. This provides a more streamlined path for developing non-opioid CNS therapeutics [2].

Quote Request

Request a Quote for 4-Phenylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.